(1S,3S)-homo-ACPD
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Overview
Description
(1S,3S)-homo-ACPD is a chemical compound known for its role as a selective agonist for metabotropic glutamate receptors. This compound is often used in scientific research to study the function and pharmacology of these receptors, which are involved in various neurological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-homo-ACPD typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions such as esterification, reduction, and cyclization.
Cyclization: The intermediate undergoes cyclization to form the desired bicyclic structure.
Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,3S)-enantiomer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-homo-ACPD can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,3S)-homo-ACPD is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of metabotropic glutamate receptor agonists.
Biology: Investigating the role of metabotropic glutamate receptors in cellular signaling and neurological processes.
Medicine: Exploring potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and depression.
Industry: Developing new pharmacological agents targeting metabotropic glutamate receptors.
Mechanism of Action
(1S,3S)-homo-ACPD exerts its effects by binding to and activating metabotropic glutamate receptors. These receptors are G-protein-coupled receptors that modulate various intracellular signaling pathways. Upon activation, these receptors can influence neurotransmitter release, synaptic plasticity, and neuronal excitability, contributing to their role in neurological functions and disorders.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-ACPD: Another enantiomer of ACPD with different pharmacological properties.
L-Glutamate: The natural ligand for metabotropic glutamate receptors.
Quisqualic acid: A potent agonist for both ionotropic and metabotropic glutamate receptors.
Uniqueness
(1S,3S)-homo-ACPD is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool for studying these receptors’ specific roles without affecting ionotropic glutamate receptors.
Properties
IUPAC Name |
1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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